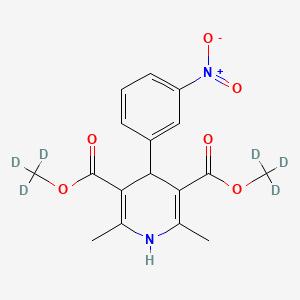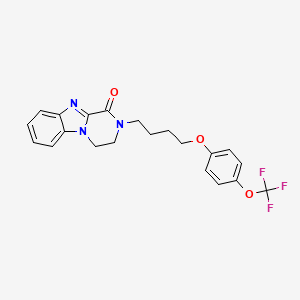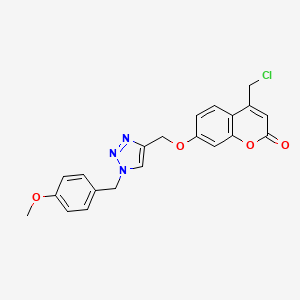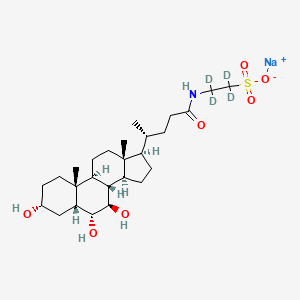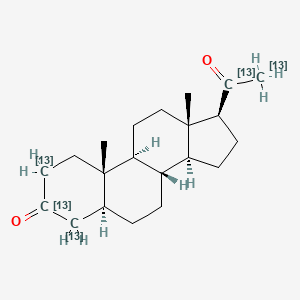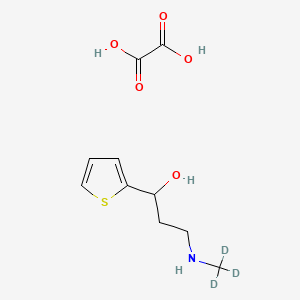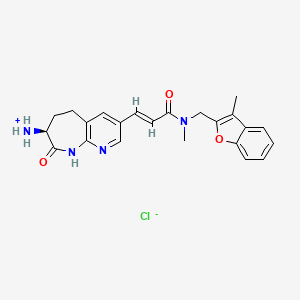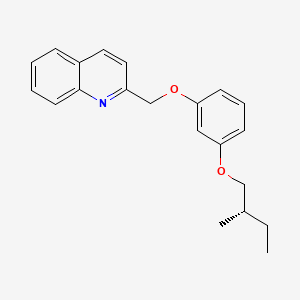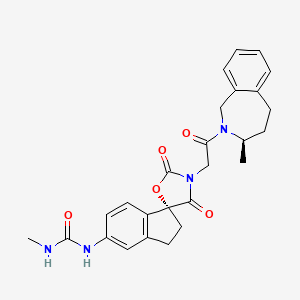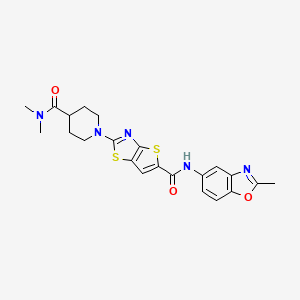
Antitubercular agent-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubercular agent-26 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth and proliferation of the tuberculosis bacteria. The development of this compound is particularly significant due to the increasing prevalence of multidrug-resistant strains of Mycobacterium tuberculosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antitubercular agent-26 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of substituted heteroaryl aldehydes, 2-acetyl pyrrole or thiazole, and substituted hydrazine hydrates. These components undergo a one-pot multicomponent reaction in the presence of a base such as sodium hydroxide, using ethanol as the solvent at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Antitubercular agent-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, ethanol, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Antitubercular agent-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit the growth of Mycobacterium tuberculosis.
Medicine: Explored as a potential treatment for tuberculosis, particularly in cases involving multidrug-resistant strains.
Industry: Utilized in the development of new antitubercular drugs and formulations.
作用機序
The mechanism of action of antitubercular agent-26 involves the inhibition of DNA-dependent RNA polymerase, which is essential for bacterial protein synthesis and transcription. By inhibiting this enzyme, this compound effectively stops the growth and proliferation of Mycobacterium tuberculosis . Additionally, it may interfere with the synthesis of mycolic acids in the bacterial cell wall, further inhibiting bacterial growth .
類似化合物との比較
Similar Compounds
Similar compounds to antitubercular agent-26 include:
- Isoniazid
- Rifampicin
- Pyrazinamide
- Ethambutol
- Moxifloxacin
Uniqueness
This compound is unique in its specific mechanism of action and its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Unlike some other antitubercular agents, it has shown promising results in both in vitro and in vivo studies, making it a valuable addition to the arsenal of drugs used to combat tuberculosis .
特性
分子式 |
C22H23N5O3S2 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
2-[4-(dimethylcarbamoyl)piperidin-1-yl]-N-(2-methyl-1,3-benzoxazol-5-yl)thieno[2,3-d][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O3S2/c1-12-23-15-10-14(4-5-16(15)30-12)24-19(28)17-11-18-20(31-17)25-22(32-18)27-8-6-13(7-9-27)21(29)26(2)3/h4-5,10-11,13H,6-9H2,1-3H3,(H,24,28) |
InChIキー |
AIMDOKRPWXBXFC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(S3)N=C(S4)N5CCC(CC5)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




